![molecular formula C24H17FN4O B243631 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide](/img/structure/B243631.png)

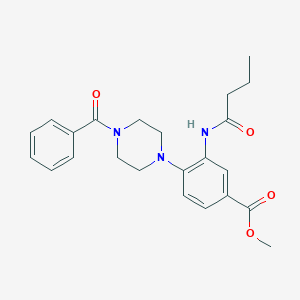

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide, commonly known as FBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBN is a benzotriazole-based fluorescent probe that is used to detect and quantify the presence of reactive oxygen species (ROS) in biological systems. In

Aplicaciones Científicas De Investigación

FBN has a wide range of applications in scientific research, particularly in the field of oxidative stress. It is commonly used as a fluorescent probe to detect and quantify N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide in biological systems, including cells, tissues, and organs. FBN has been used to study the role of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. It has also been used to investigate the effects of environmental toxins and pollutants on oxidative stress.

Mecanismo De Acción

FBN works by reacting with N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide to form a fluorescent product that can be detected using a fluorescence microscope or spectrofluorometer. The fluorescence intensity of FBN is directly proportional to the concentration of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide in the sample. FBN is selective for N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide and does not react with other reactive species, such as reactive nitrogen species (RNS).

Biochemical and Physiological Effects:

FBN has been shown to have minimal toxicity and does not interfere with cellular function or metabolism. It is stable in biological systems and has a long fluorescence lifetime, making it ideal for long-term imaging and monitoring of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide. FBN has also been shown to be membrane-permeable, allowing it to be used in live-cell imaging.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using FBN in lab experiments include its high selectivity for N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide, low toxicity, and stability in biological systems. It is also relatively easy to use and can be detected using standard fluorescence microscopy or spectrofluorometry equipment. However, FBN has some limitations, including its limited solubility in water and its sensitivity to pH and temperature changes.

Direcciones Futuras

There are several future directions for the use of FBN in scientific research. One potential application is in the development of new drugs that target N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide in various diseases. FBN could be used as a tool to screen potential drug candidates and monitor their efficacy in vivo. Another potential application is in the study of the role of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide in aging and longevity. FBN could be used to investigate the effects of various interventions, such as caloric restriction and exercise, on N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide levels in different tissues and organs. Finally, FBN could be used in the development of new imaging techniques for the detection and monitoring of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide in vivo, such as in the brain or heart.

Métodos De Síntesis

The synthesis of FBN involves a multi-step reaction that starts with the condensation of 4-fluoroaniline and 2-methyl-2H-1,2,3-benzotriazole in the presence of acetic anhydride. The resulting product is then reacted with 2-naphthoyl chloride to obtain FBN. The yield of the synthesis is typically around 50%, and the purity of the final product can be improved through recrystallization.

Propiedades

Fórmula molecular |

C24H17FN4O |

|---|---|

Peso molecular |

396.4 g/mol |

Nombre IUPAC |

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C24H17FN4O/c1-15-12-22-23(28-29(27-22)20-10-8-19(25)9-11-20)14-21(15)26-24(30)18-7-6-16-4-2-3-5-17(16)13-18/h2-14H,1H3,(H,26,30) |

Clave InChI |

ZXYWPUDEWSQRGX-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)F |

SMILES canónico |

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide](/img/structure/B243552.png)

![Ethyl 3-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B243554.png)

![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B243555.png)

![3,5-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243559.png)

![N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-methylbenzenesulfonamide](/img/structure/B243606.png)

![2-fluoro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243616.png)

![3-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243617.png)

![4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243618.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-isopropoxybenzamide](/img/structure/B243619.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-isopropoxybenzamide](/img/structure/B243620.png)

![3-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243621.png)